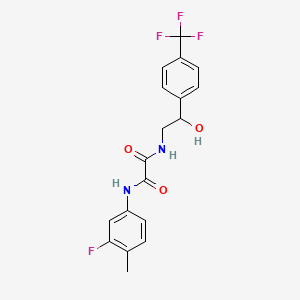
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H16F4N2O3 and its molecular weight is 384.331. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Preclinical Models
Studies on similar compounds have explored their pharmacokinetics and metabolism within preclinical models. For instance, the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, were examined in rats. This research aimed at understanding the molecular properties and metabolic profile to establish ideal pharmacokinetic characteristics for preclinical study purposes. The study found that S-1 exhibited low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours, with oral bioavailability between 55% to 60% (Wu et al., 2006). These findings provide valuable insights into the drug's behavior in biological systems, which could be relevant for compounds with similar structures or intended therapeutic applications.
Novel Insecticide Development
Research into novel insecticides has identified compounds with unique chemical structures and high activity against specific pests. For example, flubendiamide, characterized by its novel substituents and strong insecticidal activity, especially against lepidopterous pests, represents a breakthrough in pest management technology. This compound's development underscores the potential for creating effective, safe agents for controlling pests as part of integrated pest management programs (Tohnishi et al., 2005).
Anticancer Drug Development
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown promising in vitro cytotoxicity against various human tumor cell lines. These findings suggest that such compounds could be potential candidates for anticancer drugs, highlighting the importance of chemical synthesis and characterization in drug development processes (Basu Baul et al., 2009).
Neurokinin-1 Receptor Antagonism
Investigations into neurokinin-1 receptor antagonists suitable for both intravenous and oral clinical administration have been conducted. These studies are pivotal for developing treatments for conditions like emesis and depression, showcasing the therapeutic potential of targeting specific receptors within the central nervous system (Harrison et al., 2001).
Synthesis and Reactivity of Fluorinated Compounds
Research on the synthesis and reactions of fluorinated compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, contributes to the broader understanding of chemical reactivity and potential applications in material science, pharmaceuticals, and agrochemicals. These studies provide insights into the behavior of fluorinated compounds under various conditions and their potential utility in diverse fields (Pimenova et al., 2003).
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c1-10-2-7-13(8-14(10)19)24-17(27)16(26)23-9-15(25)11-3-5-12(6-4-11)18(20,21)22/h2-8,15,25H,9H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTMLDLNEJODSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)
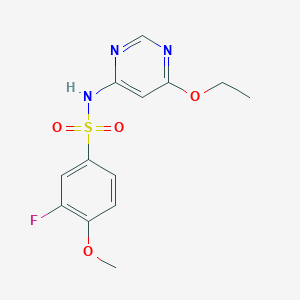
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)
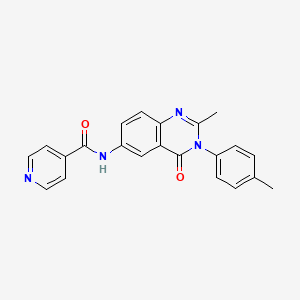
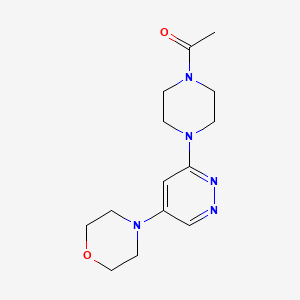

![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)
![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)
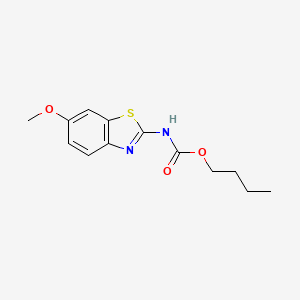
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)
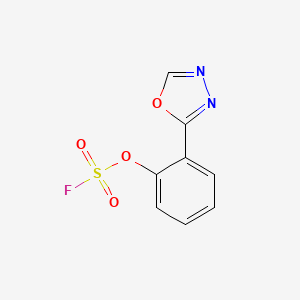
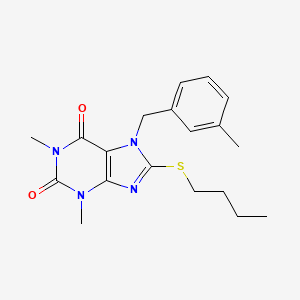
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)